2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a benzoic acid moiety attached to an oxadiazole ring, which is further substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzohydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- 2-(3-(3,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- 2-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its stability, solubility, and interaction with specific molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-8-12(9-11(10)2)15-18-16(22-19-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21) |
InChI Key |
LCGGXPSZBSNJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.